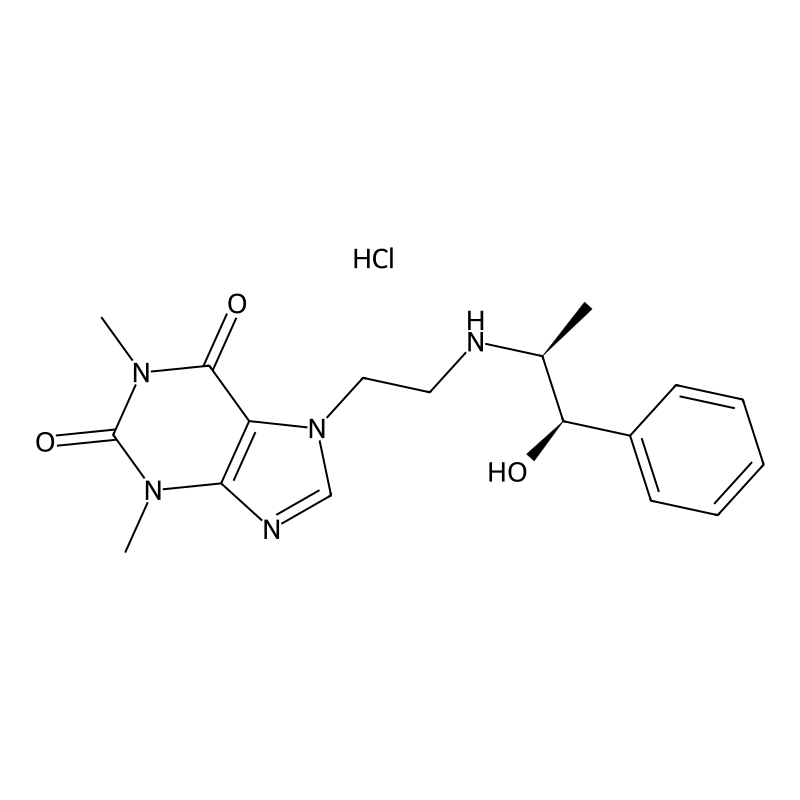

Cafedrine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cafedrine hydrochloride is a synthetic compound that functions as a cardiac stimulant, primarily utilized in the treatment of hypotension. It is chemically characterized as a linkage between norephedrine and theophylline, with the molecular formula and a molecular weight of approximately 357.4 g/mol . The compound is known for its ability to enhance cardiac output and blood pressure by stimulating adrenergic receptors.

- Oxidation: This reaction can yield oxidized derivatives of cafedrine, depending on the oxidizing agents employed, such as potassium permanganate.

- Reduction: Using reducing agents like sodium borohydride can produce reduced forms of the compound.

- Substitution: This involves replacing specific functional groups within the molecule, leading to different derivatives.

These reactions are significant for understanding the compound's behavior under different conditions and for developing related pharmaceutical agents.

The biological activity of cafedrine hydrochloride is primarily linked to its role as a cardiac stimulant. It operates by:

- Adrenergic Receptor Activation: Cafedrine binds to adrenergic receptors on cardiac cells, stimulating the release of norepinephrine. This action enhances intracellular signaling pathways that increase calcium ion release, thereby improving cardiac contractility and output .

- Mechanism of Action: The compound has been shown to exert its effects through both direct and indirect sympathomimetic actions, making it effective in managing conditions like intraoperative hypotension .

Cafedrine hydrochloride is synthesized through a controlled chemical reaction between norephedrine and theophylline. The synthesis typically requires specific temperature and pH conditions to ensure proper formation of chemical bonds.

- Industrial Production: For large-scale production, processes are optimized for yield and purity, often involving purification and crystallization steps to obtain the final product in its desired form .

Cafedrine hydrochloride is primarily used in medical settings for:

- Treatment of Hypotension: It is administered to patients experiencing low blood pressure, particularly during surgical procedures.

- Cardiac Therapy: As a cardiac stimulant, it helps improve heart function in various clinical situations .

Research indicates that cafedrine hydrochloride interacts with various biological systems:

- Pharmacodynamic Effects: In studies involving mixtures like Akrinor (which contains both cafedrine and theodrenaline), it was observed that cafedrine significantly impacts contractile force in cardiac tissues .

- Receptor Interactions: Its effects are mediated primarily through beta-adrenergic receptors, with studies showing that antagonists can block its positive inotropic effects .

Cafedrine hydrochloride shares similarities with several other compounds known for their cardiovascular effects. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Characteristics |

|---|---|---|---|

| Theodrenaline | Similar structure | Cardiac stimulant | Directly stimulates adrenergic receptors |

| Fenethylline | Similar structure | Stimulant (less common medically) | Psychoactive effects; potential for abuse |

| Norepinephrine | Related structure | Vasopressor | Naturally occurring neurotransmitter |

Cafedrine's uniqueness lies in its specific chemical linkage of norephedrine and theophylline, which imparts distinct pharmacological properties compared to these similar compounds .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Strümper D, Gogarten W, Durieux ME, Hartleb K, Van Aken H, Marcus MA. Effects of cafedrine/theodrenaline, etilefrine and ephedrine on uterine blood flow during epidural-induced hypotension in pregnant sheep. Fetal Diagn Ther. 2005 Sep-Oct;20(5):377-82. PubMed PMID: 16113557.

3: Clemens KE, Quednau I, Heller AR, Klaschik E. Impact of cafedrine/theodrenaline (Akrinor® ) on therapy of maternal hypotension during spinal anesthesia for Cesarean delivery: a retrospective study. Minerva Ginecol. 2010 Dec;62(6):515-24. PubMed PMID: 21079573.

4: Klingler KH, Engel J, Lüderwald I. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic cafedrine (author's transl)]. Arzneimittelforschung. 1980;30(7):1060-4. German. PubMed PMID: 7191287.

5: Usichenko TI, Foellner S, Gruendling M, Feyerherd F, Lehmann C, Wendt M, Pavlovic D. Akrinor-induced relaxation of pig coronary artery in vitro is transformed into alpha1-adrenoreceptor-mediated contraction by pretreatment with propranolol. J Cardiovasc Pharmacol. 2006 Mar;47(3):450-5. PubMed PMID: 16633089.

6: Brignole M, Menozzi C, Gianfranchi L, Lolli G, Bottoni N, Oddone D. A controlled trial of acute and long-term medical therapy in tilt-induced neurally mediated syncope. Am J Cardiol. 1992 Aug 1;70(3):339-42. PubMed PMID: 1632399.

7: Bein B, Christ T, Eberhart LH. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search. Front Pharmacol. 2017 Feb 21;8:68. doi: 10.3389/fphar.2017.00068. eCollection 2017. Review. PubMed PMID: 28270765; PubMed Central PMCID: PMC5318387.

8: Regina W, Vandel P, Vandel S, Sechter D, Bizouard P. [Clinical tolerance of a new antidepressant -- milnacipran]. Encephale. 1999 May-Jun;25(3):252-8. French. PubMed PMID: 10434151.

9: Nencini P. Differences in the lipolytic and cyclic AMP accumulative action of noradrenaline-theophylline and norephedrine-theophylline. Arzneimittelforschung. 1980;30(7):1080-2. PubMed PMID: 6251857.

10: Eberhart L, Geldner G, Huljic S, Marggraf K, Keller T, Koch T, Kranke P. A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale. Curr Med Res Opin. 2018 Jun;34(6):953-961. doi: 10.1080/03007995.2018.1438379. Epub 2018 Feb 28. PubMed PMID: 29415580.

11: Kloth B, Pecha S, Moritz E, Schneeberger Y, Söhren KD, Schwedhelm E, Reichenspurner H, Eschenhagen T, Böger RH, Christ T, Stehr SN. Akrinor(TM), a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro. Front Pharmacol. 2017 May 23;8:272. doi: 10.3389/fphar.2017.00272. eCollection 2017. PubMed PMID: 28588484; PubMed Central PMCID: PMC5441130.

12: Hempel V. [Spinal anesthesia for cesarean section]. Anasthesiol Intensivmed Notfallmed Schmerzther. 2001 Jan;36(1):57-60. Review. German. PubMed PMID: 11227314.

13: Conde López VJ, Ballesteros Alcalde MC, Blanco Garrote JA, Marco Llorente J. [Cerebral infarction in an adolescent girl following an overdose of paroxetine and caffedrine combined with theodrenaline]. Actas Luso Esp Neurol Psiquiatr Cienc Afines. 1998 Sep-Oct;26(5):333-8. Spanish. PubMed PMID: 9949566.

14: Rockemann MG, Brinkmann A, Goertz A, Seeling W, Georgieff M. [Analgesia and hemodynamics under 8 mu/kg clonidine for pain therapy following major abdominal surgery]. Anasthesiol Intensivmed Notfallmed Schmerzther. 1994 Apr;29(2):96-101. German. PubMed PMID: 8199287.

15: Kiefer N, Suter SF, Berg C, Gembruch U, Weber SU. [Epidural anesthesia for fetoscopy : Retrospective analysis of a one-year cohort]. Anaesthesist. 2017 Jan;66(1):28-33. doi: 10.1007/s00101-016-0253-5. Epub 2016 Dec 22. German. PubMed PMID: 28005161.